molecular formula C10H10N4O2 B2504471 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid CAS No. 869945-42-6

3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid

Cat. No.: B2504471
CAS No.: 869945-42-6
M. Wt: 218.216
InChI Key: BCBTZNGMENVELX-UHFFFAOYSA-N
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Description

3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1,2,4-triazole ring through a methylene bridge. The presence of the amino group on the triazole ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation. This reaction proceeds through the formation of N-guanidinosuccinimide, which then reacts with various amines to form the desired triazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various reduced triazole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid is unique due to its specific structure, which combines the properties of both benzoic acid and 1,2,4-triazole. This combination allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-10-12-6-14(13-10)5-7-2-1-3-8(4-7)9(15)16/h1-4,6H,5H2,(H2,11,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBTZNGMENVELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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